molecular formula C5H7BrO2 B13958177 2-Bromo-2-propen-1-ol acetate CAS No. 63915-88-8

2-Bromo-2-propen-1-ol acetate

Cat. No.: B13958177
CAS No.: 63915-88-8
M. Wt: 179.01 g/mol
InChI Key: FZJSVKNXSXPGBI-UHFFFAOYSA-N
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Description

2-Bromo-2-propen-1-ol acetate is an organic compound that belongs to the class of bromohydrins. These are alcohols substituted by a bromine atom at a saturated carbon atom otherwise bearing only hydrogen or hydrocarbyl groups . The compound has the molecular formula C(_3)H(_5)BrO and is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

The synthesis of 2-Bromo-2-propen-1-ol acetate can be achieved through several methods. One common synthetic route involves the reaction of propargyl alcohol with hydrobromic acid to form 2-Bromo-2-propen-1-ol, which is then acetylated using acetic anhydride to yield the acetate derivative . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Bromo-2-propen-1-ol acetate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Bromo-2-propen-1-ol acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2-propen-1-ol acetate exerts its effects involves the interaction with molecular targets such as enzymes. For example, it can act as a substrate for haloalkane dehalogenase, leading to the hydrolytic cleavage of the carbon-halogen bond and the formation of corresponding alcohols, halide ions, and protons . This reaction pathway is crucial for its biological and chemical activities.

Comparison with Similar Compounds

2-Bromo-2-propen-1-ol acetate can be compared with other similar compounds such as:

Properties

IUPAC Name

2-bromoprop-2-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO2/c1-4(6)3-8-5(2)7/h1,3H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJSVKNXSXPGBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213621
Record name 2-Propen-1-ol, 2-bromo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63915-88-8
Record name 2-Propen-1-ol, 2-bromo-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063915888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propen-1-ol, 2-bromo-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30213621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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